molecular formula C11H7ClO2 B154300 3-Hydroxynaphthalene-2-carbonyl chloride CAS No. 1734-00-5

3-Hydroxynaphthalene-2-carbonyl chloride

Cat. No. B154300
CAS RN: 1734-00-5
M. Wt: 206.62 g/mol
InChI Key: RLCZBUOZNFAZLK-UHFFFAOYSA-N
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Patent
US04797337

Procedure details

To 30 grams (0.16 moles) of 2-hydroxy-3-naphthoic acid in 125 milliliters of methylene chloride was added 24 grams of thionyl chloride. The reaction mixture was maintained at reflux under a nitrogen atmosphere. After 4 hours, a dark brown solution of 2-hydroxy-3-naphthoic acid chloride was obtained. The solution was cooled to room temperature, placed in a 125 milliliter pressure equalizing funnel, and added slowly to a 200 milliliter methylene chloride solution of 24 grams of N,N-diethylaniline and 27 grams of 2,3-dichloroaniline (0.16 moles). The mixture was heated to reflux. The reaction was substantially complete after approximately 3 hours; and allowing the reaction to continue for up to 20 hours was not observed to affect the product. Half of the reacting solvent was distilled off and 50 to 100 milliliters of ethanol was introduced. After cooling the mixture to room temperature, the precipitated product was collected by filtration and washed twice with 50 milliliter portions of methanol. The crude product was then recrystallized from a mixture of duimethylformamide and methanol. Yield of the coupler compound 2-hydroxy-3-naphtho-2',3'-dichloroanilide was 37 grams (70 percent). The coupler compound exhibited the following properties:
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([C:12]([OH:14])=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.S(Cl)([Cl:17])=O>C(Cl)Cl>[OH:1][C:2]1[C:11]([C:12]([Cl:17])=[O:14])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)O
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.